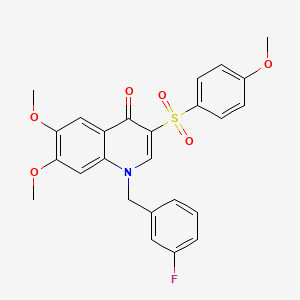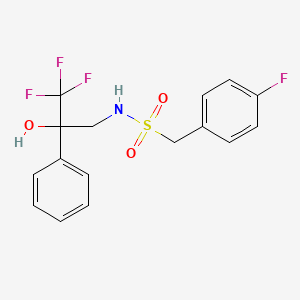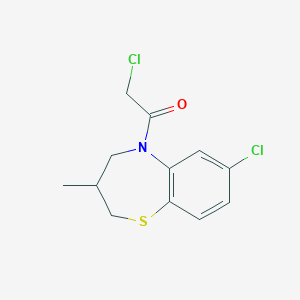![molecular formula C20H26N6O3S B2553827 1,3-dimethyl-2,4-dioxo-7-propyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1798624-17-5](/img/structure/B2553827.png)
1,3-dimethyl-2,4-dioxo-7-propyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that may be related to the class of compounds known as imidazo[1,2-a]pyridine-3-carboxamides, which have been studied for their potent anti-tuberculosis activity. These compounds have shown remarkable selectivity and potency against various tuberculosis strains, including multi- and extensive drug-resistant strains . Although the specific compound is not directly mentioned in the provided papers, the structural motifs such as pyridine and thiazolyl groups are common in the synthesis of bioactive molecules, including antibiotics like GE 2270 A .
Synthesis Analysis
The synthesis of related compounds involves the use of dimethylimidazo[1,2-a]pyridine and dimethylimidazo[1,2-a]pyrimidine as core structures. These are further modified to enhance their biological activity and selectivity. For instance, the synthesis of the imidazo[1,2-a]pyridine-3-carboxamides involves various steps that include the conversion of cyano and dimethoxymethyl groups into thiazolyl groups using methods such as Hantzsch and Shioiri . The synthesis route is designed to be drug-like and synthetically accessible, which is crucial for the development of new pharmaceuticals.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple heterocyclic rings, including imidazo[1,2-a]pyridine or pyrimidine, which are known for their biological relevance. The presence of thiazolyl groups is also significant as they are often found in molecules with antibiotic properties . The specific arrangement of these rings and substituents plays a critical role in the compound's interaction with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are tailored to introduce specific functional groups that are essential for the compound's biological activity. For example, the conversion of pyridone to a bromoacetyl group and its subsequent transformation into a thiazolyl group is a key step in the synthesis of antibiotic precursors . These reactions are carefully chosen to maintain the integrity of the sensitive functional groups while allowing for the introduction of new ones.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of similar compounds suggest that they have favorable pharmacokinetics and are drug-like in nature. This implies that they have suitable solubility, stability, and are amenable to being absorbed, distributed, metabolized, and excreted from the body . The compounds' selective potency against drug-resistant TB strains also indicates that they have the potential to interact specifically with mycobacterial targets without affecting other non-mycobacterial organisms .
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis and Applications
Research on compounds similar in structure to the query compound has led to the synthesis of novel heterocyclic compounds with significant biological activities. For instance, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds were identified as cyclooxygenase-1/2 (COX-1/2) inhibitors, with some showing high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Anticancer and Anti-5-Lipoxygenase Agents
Another study focused on the synthesis and biological evaluation of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents. This research highlights the therapeutic potential of heterocyclic compounds in the treatment of cancer and inflammatory diseases, suggesting a possible area of application for the query compound in the development of novel therapeutics (A. Rahmouni et al., 2016).
Structural Modifications and Supramolecular Aggregation
Further investigations into structural modifications of thiazolopyrimidines have revealed insights into their conformational features and intermolecular interaction patterns. Such studies can inform the design and synthesis of new compounds with optimized properties for specific applications, including drug development and material science (H. Nagarajaiah, N. Begum, 2014).
Propriétés
IUPAC Name |
1,3-dimethyl-2,4-dioxo-7-propyl-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]pyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O3S/c1-4-8-26-15(11-14-17(26)23(2)20(29)24(3)18(14)28)16(27)22-12-13-6-5-9-25(13)19-21-7-10-30-19/h7,10-11,13H,4-6,8-9,12H2,1-3H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTRYCZRHAAJEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)NCC3CCCN3C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate](/img/no-structure.png)



![3-(3-fluorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2553751.png)



![5-(4-chlorophenyl)-6-((2-methoxyethyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2553758.png)
![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2553761.png)
![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one](/img/structure/B2553762.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2553765.png)
![2-Chloro-N-[2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethyl]propanamide](/img/structure/B2553767.png)